molecular formula C10H20O2 B156873 Ethyl 2-ethylhexanoate CAS No. 2983-37-1

Ethyl 2-ethylhexanoate

Cat. No. B156873
CAS RN: 2983-37-1
M. Wt: 172.26 g/mol
InChI Key: YXAGIRHBJJLWHW-UHFFFAOYSA-N
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Description

Ethyl 2-ethylhexanoate is not directly discussed in the provided papers; however, its related compounds and synthesis methods are extensively covered. Metal 2-ethylhexanoates are highlighted for their applications as metal-organic precursors in materials science, catalysts for polymerizations, and in the painting industry due to their drying properties . The volatile organic compound (VOC) 2-ethylhexanol, which can degrade into 2-ethylhexanoic acid, is noted for its presence in indoor air quality deterioration .

Synthesis Analysis

The synthesis of compounds related to ethyl 2-ethylhexanoate, such as 2-ethylhexanol, can be achieved through the integration of n-butanal self-condensation with hydrogenation reactions. A study demonstrates the use of a Ni/Ce-Al2O3 bifunctional catalyst for the direct synthesis of 2-ethylhexanol, achieving a yield of 66.9% under optimal conditions . Another approach for the synthesis of 2-ethyl-1-hexanol, which shares a similar structure with ethyl 2-ethylhexanoate, uses a Cu/Mg/Al mixed metal oxide trifunctional catalyst, indicating the potential for innovative catalytic processes .

Molecular Structure Analysis

While the molecular structure of ethyl 2-ethylhexanoate is not directly analyzed, the structure of related compounds like 2-ethyl-1-hexanol is reviewed. This compound belongs to the branched chain saturated alcohols with a characteristic hydroxyl group and a carbon chain with methyl side chains .

Chemical Reactions Analysis

Iron(III) 2-ethylhexanoate, a compound related to ethyl 2-ethylhexanoate, has been used as a Lewis acid catalyst in stereoselective Diels–Alder reactions, producing high diastereoisomeric excesses . This indicates that metal 2-ethylhexanoates can be involved in complex chemical reactions, serving as effective catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylhexanol derivatives are explored, with a focus on their use as nonionic surfactants. These derivatives exhibit low foaming properties and effective surface activity, comparable to other alcohol ethoxylates . The toxicity and clinical effects of 2-ethyl-1-hexanol as an indoor air pollutant are also reviewed, highlighting its role in sick building syndrome (SBS) . Additionally, the oncogenic potential of 2-ethylhexanol has been evaluated in animal studies, with no significant oncogenic effects observed in rats, but weak adverse trends in hepatocellular carcinoma incidence in mice at high dose levels .

Relevant Case Studies

Case studies in the synthesis of related compounds demonstrate the potential for innovative catalytic processes and applications. For instance, the one-pot synthesis of 2-ethylhexanol from n-butyraldehyde using a Ni/La–Al2O3 catalyst shows a complete conversion of n-butyraldehyde with a selectivity of 67.0% for 2-ethylhexanol . This indicates the efficiency of such catalysts in the synthesis of complex organic chemicals.

Scientific Research Applications

  • Catalyst in Chemical Reactions : Iron(III) 2-ethylhexanoate has been used as a catalyst in the stereoselective Diels–Alder reaction, producing certain esters with high diastereoisomeric excesses (Gorman & Tomlinson, 1998).

  • Applications in Materials Science : Metal 2-ethylhexanoates, including ethyl 2-ethylhexanoate, find wide applications as metal-organic precursors in materials science. They are used in catalysts for ring-opening polymerizations and in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Esterification and Dehydration in Supercritical Carbon Dioxide : Ethyl 2-ethylhexanoate can be synthesized in supercritical carbon dioxide, demonstrating its potential in alternative chemical synthesis methods (Ghaziaskar, Daneshfar, & Calvo, 2006).

  • Role in Hydrogenation Processes : In the context of organic chemical manufacturing, such as in the production of plasticizers, the compound is involved in various byproducts and reaction networks, demonstrating its versatility in industrial chemistry (Zhao et al., 2018).

  • Sustainability in Chemical Processes : Ethyl 2-ethylhexanoate is a focal point in studies evaluating sustainability metrics in chemical processes, particularly in the context of producing higher alcohols from ethanol (Patel et al., 2015).

  • Use in Organic Synthesis : It has been utilized as a dual solvent-catalyst in the synthesis of certain organic compounds, highlighting its efficiency and eco-friendly properties in organic synthesis (Hekmatshoar et al., 2015).

  • Role in Rubber Synthesis : In the synthesis of room temperature cured polysiloxane rubbers, tin 2-ethylhexanoate is used as a catalyst, influencing the material's properties and aging characteristics (Patel et al., 2004).

Safety And Hazards

When handling Ethyl 2-ethylhexanoate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid ingestion and inhalation . Avoid dust formation . Do not get in eyes, on skin, or on clothing . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Perstorp, a company that produces 2-Ethylhexanoic Acid (2-EHA), has announced that it will substantially expand its production capacity of 2-Ethylhexanoic Acid (2-EHA) from 2022, to meet increasing market needs . The investment and expansion are within the framework of Perstorp’s existing production plants and implementation has already started .

properties

IUPAC Name

ethyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAGIRHBJJLWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863070
Record name Hexanoic acid, 2-ethyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 2-ethylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

81.00 °C. @ 24.00 mm Hg
Record name Ethyl 2-ethylhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 2-ethylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860 - 0.867
Record name Ethyl 2-ethylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-ethylhexanoate

CAS RN

2983-37-1
Record name Ethyl 2-ethylhexanoate
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Record name Ethyl 2-ethylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, ethyl ester
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Record name Hexanoic acid, 2-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.131
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Record name ETHYL 2-ETHYLHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl 2-ethylhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
C Obringer, C Lester, M Karb, A Smith… - Regulatory Toxicology …, 2023 - Elsevier
Fatty esters of 2-ethylhexanoic acid (EHA) and 2-ethylhexanol (EH) are commonly used in cosmetics. Human liver and skin S9 and human plasma were used to determine the in vitro …
Number of citations: 1 www.sciencedirect.com
PH Mazzocchi, HJ Tamburin - Journal of the American Chemical …, 1975 - ACS Publications
… The structure of 10 follows from its hydrogenation to ethyl 2-ethylhexanoate, which … 11 on the basis of its hydrogenation to ethyl 2-ethylhexanoate and spectral data. The infrared …
Number of citations: 15 pubs.acs.org
GR Takeoka, RG Buttery, JG Turnbaugh… - LWT-Food Science and …, 1995 - Elsevier
… A series of branched esters (methyl 2,2-dimethylpropanoate to ethyl 2-ethylhexanoate) were purified by preparative gas chromatography and their odor thresholds were deternffned …
Number of citations: 36 www.sciencedirect.com
S Angel, F Schneider, S Apazeller… - Proceedings of the …, 2021 - Elsevier
… ethyl-2-ethylhexanoate and water is catalyzed by the transition-metal precursors in the solution. From GC/MS measurements we found that the concentration of ethyl-2-ethylhexanoate, …
Number of citations: 27 www.sciencedirect.com
DE Güveli̇ - Journal of colloid and interface science, 1984 - Elsevier
The mean aggregation number, , of di-(ethyl,2-ethylhexanoate) ammonium salts, methyl, dimethyl di-(2-ethylhexylpropionate) ammonium salts and dielectric increment, Δϵ, and …
Number of citations: 8 www.sciencedirect.com
J Peng, X Liu, Z Bao - IOP conference series: materials science …, 2018 - iopscience.iop.org
… 2.30 ethyl 2-ethylhexanoate … hydroxyacetate, diethyl pentanedioate, ethyl ethoxyacetate, ethyl 2-ethylhexanoate, ethyl 4oxopentanoate, diethyl hexanedioate, ethyl 2-(hydroxymethyl) …
Number of citations: 1 iopscience.iop.org
F Prout, B Burachinsky, W Brannen, Jr… - The Journal of Organic …, 1960 - ACS Publications
… However, because of halide loss andlow reaction temperature the alkylation of ethyl 2-ethylhexanoate with methyl iodide gave only an 8.2% yield of ethyl 2-ethyl-2-methylhexanoate. …
Number of citations: 15 pubs.acs.org
S Biedermann-Brem, M Biedermann, S Pfenninger… - Chromatographia, 2008 - Springer
… Transesterification rapidly cleaves the benzoic acid (forming ethyl benzoate, EB), whereas the 2-ethylhexanoic acid reacts slowly (forming ethyl-2-ethylhexanoate, EEH and the partial …
Number of citations: 83 link.springer.com
EM El Zanati, GM Elnahas - Journal of Engineering Science …, 2018 - jestec.taylors.edu.my
… The feasibility study reveals the production cost of Ethyl 2-ethylhexanoate using the developed micro-reactor system is $ 1.37/kg, while the international selling price is $1-5/kg. …
Number of citations: 3 jestec.taylors.edu.my
E El Zanati, H Abdallah, G Elnahas - International Journal of …, 2017 - degruyter.com
… The obtained ester (Ethyl-2-ethylhexanoate) is analyzed by GC/MS, the analysis revealed that the product is a pure ester (appeared at running time of GC/MS from 19.61 to 20.08 min) …
Number of citations: 9 www.degruyter.com

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